L-Glutamine, L-lysylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, L-lysylglycyl- is a compound that combines the amino acids L-glutamine, L-lysine, and glycine. L-glutamine is a conditionally essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, immune function, and gut health . L-lysine is an essential amino acid necessary for protein synthesis, enzyme production, and hormone regulation . Glycine is a non-essential amino acid involved in the synthesis of proteins, nucleic acids, and bile acids . The combination of these amino acids in L-Glutamine, L-lysylglycyl- offers potential benefits in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-lysylglycyl- typically involves the coupling of L-glutamine, L-lysine, and glycine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of L-Glutamine, L-lysylglycyl- may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the compound can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Glutamine, L-lysylglycyl- can yield oxo derivatives, while reduction can regenerate the original amino acids. Substitution reactions can produce acylated or alkylated derivatives .
Scientific Research Applications
L-Glutamine, L-lysylglycyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as muscle wasting, immune deficiencies, and gastrointestinal disorders.
Industry: Utilized in the production of nutritional supplements and functional foods
Mechanism of Action
The mechanism of action of L-Glutamine, L-lysylglycyl- involves its interaction with various molecular targets and pathways. L-glutamine serves as a nitrogen donor in the synthesis of nucleotides and amino acids, supporting cell growth and repair . L-lysine is essential for collagen synthesis and plays a role in calcium absorption and immune function . Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in the synthesis of heme and creatine . Together, these amino acids contribute to the compound’s overall effects on cellular metabolism, immune function, and tissue repair .
Comparison with Similar Compounds
L-Glutamine, L-lysylglycyl- can be compared with other similar compounds, such as:
L-Glutamine: A single amino acid involved in protein synthesis and immune function.
L-Lysine: An essential amino acid necessary for protein synthesis and enzyme production.
Glycine: A non-essential amino acid involved in the synthesis of proteins and nucleic acids.
Uniqueness
The uniqueness of L-Glutamine, L-lysylglycyl- lies in its combination of three amino acids, each contributing distinct physiological benefits.
Conclusion
L-Glutamine, L-lysylglycyl- is a compound with significant potential in scientific research and medical applications Its synthesis involves standard peptide coupling techniques, and it can undergo various chemical reactions The compound’s unique combination of amino acids makes it valuable for studies in chemistry, biology, medicine, and industry
Properties
CAS No. |
172684-38-7 |
---|---|
Molecular Formula |
C13H25N5O5 |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H25N5O5/c14-6-2-1-3-8(15)12(21)17-7-11(20)18-9(13(22)23)4-5-10(16)19/h8-9H,1-7,14-15H2,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-/m0/s1 |
InChI Key |
XNKDCYABMBBEKN-IUCAKERBSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.